molecular formula C8H5BrFNO4 B1378393 (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid CAS No. 1227270-93-0

(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid

Cat. No.: B1378393
CAS No.: 1227270-93-0
M. Wt: 278.03 g/mol
InChI Key: OUWVGTRCXLLTOT-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid (CAS: 1227270-93-0) is a multifunctional small-molecule scaffold with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 278.03 g/mol . The compound features a phenylacetic acid backbone substituted with bromo, fluoro, and nitro groups at the 4-, 2-, and 6-positions, respectively. These electron-withdrawing substituents enhance the acidity of the carboxylic acid moiety and influence its reactivity in synthetic applications. It is primarily utilized as a building block in organic synthesis, particularly for designing pharmaceuticals, agrochemicals, and materials. However, commercial availability of this compound is currently discontinued across multiple suppliers .

Properties

IUPAC Name

2-(4-bromo-2-fluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWVGTRCXLLTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-nitrophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products Formed: The major products formed from these reactions include various substituted phenylacetic acids, amino derivatives, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of atypical antipsychotic agents such as Ziprasidone, which is used to treat schizophrenia and bipolar disorder. The compound's unique electronic properties, due to the presence of bromine and fluorine atoms, enhance its biological activity and stability .

b. Synthesis of Biologically Active Compounds
This compound is also involved in the synthesis of nitric oxide-releasing agents, which have potential therapeutic applications in cardiovascular diseases. The incorporation of nitro groups into phenylacetic acids is known to influence their pharmacological properties, making them valuable in drug design .

Agricultural Applications

a. Antibacterial and Herbicidal Activity
Research indicates that this compound exhibits broad-spectrum antibacterial activity and effective herbicidal properties. It has shown promising results against various phytopathogens and weeds, making it a candidate for developing new agricultural chemicals .

b. Pesticide Development
Due to its biological activity, this compound is being investigated for use as a botanical pesticide. The fluorine atom enhances the compound's stability and efficacy against pests, suggesting its potential role in sustainable agriculture practices .

Chemical Synthesis

a. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as 4-bromo-2-fluorophenol. Common methods include:

  • Nitration : The introduction of nitro groups via nitration reactions using mixed acids (sulfuric and nitric acids).
  • Carboxylation : Utilizing carbon dioxide to introduce carboxylic acid functionalities to the aromatic ring .

The following table summarizes key synthesis methods:

Synthesis MethodKey StepsYield (%)References
NitrationReaction with mixed acids70-90
CarboxylationReaction with carbon dioxideHigh

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against common plant pathogens such as Botrytis cinerea and Fusarium oxysporum. The compound was tested in various concentrations, showing effective inhibition of fungal growth, which supports its potential use as a biopesticide .

Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis route for this compound highlighted improved yields through controlled reaction conditions. By adjusting the molar ratios of reactants and reaction temperatures, yields were increased from 70% to over 90%, demonstrating the feasibility for industrial-scale production .

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound’s ability to undergo substitution reactions enables it to modify biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (4-bromo-2-fluoro-6-nitrophenyl)acetic acid, we compare it with structurally and functionally related acetic acid derivatives. Key compounds analyzed include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1227270-93-0 C₈H₅BrFNO₄ 278.03 Br (4), F (2), NO₂ (6) Multifunctional scaffold
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ 245.07 Br (4), OCH₃ (2) Organic synthesis intermediate
Ethyl 2-(4-bromo-2-nitrophenyl)acetate 199328-35-3 C₁₀H₁₀BrNO₄ 296.10 Br (4), NO₂ (2), ester group Ester precursor for hydrolysis
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl 1136881-78-1 C₈H₇BrFNO₂·HCl 284.51 Br (4), F (2), NH₂ (2) Peptide modification
3-(4-Bromobenzoyl)acrylic acid Not specified C₁₀H₇BrO₃ 255.06 Br (4), α,β-unsaturated ketone Heterocyclic synthesis
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) 50892-23-4 C₁₅H₁₄ClN₃O₂S 347.81 Cl, pyrimidinylthio group Peroxisome proliferator (hepatocarcinogen)

Structural and Electronic Comparison

  • Electron-Withdrawing Effects: The trifunctional substitution (Br, F, NO₂) in the target compound creates a highly electron-deficient aromatic ring, increasing the acidity of the acetic acid group (pKa ~2–3 estimated) compared to analogs like 2-(4-bromo-2-methoxyphenyl)acetic acid (pKa ~4–5 due to the electron-donating methoxy group) .
  • Reactivity: The nitro group at the 6-position enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions. In contrast, ester derivatives (e.g., ethyl 2-(4-bromo-2-nitrophenyl)acetate) are more reactive toward hydrolysis or aminolysis .

Stability and Handling

  • The nitro group in the target compound may confer sensitivity to light or heat, necessitating storage in cool, dark conditions. In contrast, methoxy- or amino-substituted analogs are more stable under ambient conditions .

Biological Activity

(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8_8H5_5BrFNO4_4 and a molecular weight of 278.03 g/mol. Its structure features a phenyl ring substituted with bromine, fluorine, and nitro groups, which are known to influence its reactivity and biological interactions.

Property Value
Molecular FormulaC8_8H5_5BrFNO4_4
Molecular Weight278.03 g/mol
Functional GroupsBromine, Fluorine, Nitro
SolubilityModerate in organic solvents

The precise biological targets of this compound remain largely unidentified due to its relatively recent introduction into research. However, it is hypothesized that the presence of halogen substituents may enhance its electrophilic character, allowing it to interact with various biomolecules such as proteins and nucleic acids.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of nitro and halogen groups is often associated with enhanced activity against bacterial strains.
  • Anticancer Properties : Research suggests potential anticancer effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : In vitro assays have shown that the compound demonstrates significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested .
  • Cytotoxicity Assays : Cytotoxicity tests performed on several cancer cell lines revealed that while some cell lines exhibited sensitivity to the compound, others showed resistance. For instance, its IC50_{50} values ranged from 15 µM in sensitive lines to over 100 µM in resistant lines .
  • Structure-Activity Relationship (SAR) : Studies have highlighted the importance of the position and nature of substituents on the phenyl ring in determining biological activity. Variations in substitution patterns significantly affect both reactivity and potency against target cells .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is expected to exhibit favorable absorption and distribution characteristics due to its small molecular size and lipophilicity imparted by halogen substituents. Further studies are needed to clarify its metabolism and excretion pathways.

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid, considering its multi-substituted aromatic core?

  • Methodological Answer : Synthesis requires sequential functionalization to avoid competing reactions. Begin with bromination/fluorination of a pre-nitrated phenylacetic acid scaffold. For example, nitration of 4-bromo-2-fluorophenylacetic acid under controlled conditions (HNO₃/H₂SO₄, 0–5°C) minimizes side reactions. Protecting the acetic acid moiety (e.g., esterification) during nitration improves yield . Alternatively, Suzuki-Miyaura coupling could introduce bromo/fluoro groups post-nitration, but steric hindrance from the nitro group may limit efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR : The acetic acid proton (δ ~12 ppm) and aromatic protons (δ 7.5–8.5 ppm) show distinct splitting patterns due to adjacent substituents. The nitro group deshields adjacent protons, shifting signals upfield .
  • ¹⁹F NMR : Fluorine at position 2 exhibits coupling with adjacent protons (³J ~8–12 Hz) .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass calculation (C₈H₆BrFNO₄⁺) requires resolving isotopic peaks for bromine (¹⁰⁰% abundance for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how can anisotropic displacement parameters improve accuracy?

  • Methodological Answer : Heavy atoms (Br, F) introduce anisotropic scattering, requiring refinement with displacement parameters (ADPs) in SHELXL. Use the ANIS keyword to model anisotropic thermal motion, which reduces residual electron density errors (<0.5 eÅ⁻³). For the nitro group, constrain planarity via FLAT or DELU commands to mitigate overfitting . High-resolution data (<1.0 Å) is critical for resolving Br/F positional disorder .

Q. How does the electronic effect of the nitro group influence the reactivity of the acetic acid moiety in nucleophilic reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances the acidity of the acetic acid proton (pKa ~2–3 vs. ~4.7 for unsubstituted phenylacetic acid). This facilitates deprotonation under mild conditions (e.g., NaHCO₃), enabling nucleophilic acyl substitution. However, steric hindrance from the 6-nitro group may reduce reactivity at the α-carbon. DFT calculations (B3LYP/6-31G*) can quantify charge distribution and predict regioselectivity in esterification/amidation .

Q. Can computational methods (DFT, molecular docking) predict the biological activity of this compound derivatives against specific enzyme targets?

  • Methodological Answer :
  • DFT : Optimize geometry at the M06-2X/def2-TZVP level to assess electrostatic potential surfaces. The bromo and nitro groups may act as hydrogen-bond acceptors in enzyme active sites .
  • Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The acetic acid moiety aligns with Arg120/Arg513, while the nitro group interacts with hydrophobic pockets. Compare docking scores (ΔG) to known inhibitors (e.g., celecoxib) .

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